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Compound of Interest

Compound Name: Tert-butyl 1h-indol-5-ylcarbamate

Cat. No.: B068606 Get Quote

An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 1H-
indol-5-ylcarbamate

Introduction
Tert-butyl 1H-indol-5-ylcarbamate is a pivotal molecular scaffold in the landscape of

medicinal chemistry and drug discovery. Structurally, it comprises three key moieties: a

biologically significant indole nucleus, a conformationally restrictive carbamate linker, and a

sterically influential tert-butoxycarbonyl (Boc) protecting group. This compound serves primarily

as a synthetic intermediate, enabling the strategic modification of the indole core for the

development of complex therapeutic agents.[1][2] The Boc group temporarily masks the

reactive 5-amino functionality, allowing chemists to perform reactions on other parts of the

indole ring before deprotection and subsequent derivatization.[3][4][5]

Understanding the precise molecular architecture and conformational dynamics of tert-butyl
1H-indol-5-ylcarbamate is paramount. These characteristics dictate its chemical reactivity,

stability, and how it can be manipulated to synthesize target molecules with desired

pharmacological profiles. This guide provides a comprehensive technical analysis of its

structure, elucidated through spectroscopic principles, and explores its conformational

landscape, which is largely governed by the rotational isomerism of the carbamate group.
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The structural identity of tert-butyl 1H-indol-5-ylcarbamate is defined by its constituent

functional groups and their spatial arrangement. Its molecular integrity is routinely confirmed

through a combination of spectroscopic techniques.

Core Components:

Indole Nucleus: A fused bicyclic aromatic heterocycle that is a common feature in many

biologically active compounds and approved drugs.[6]

Carbamate Linker (-NH-COO-): An amide-ester hybrid functionality. It is chemically robust

and often used as a stable surrogate for a peptide bond in drug design.[1]

Tert-butoxycarbonyl (Boc) Group: A bulky protecting group essential for synthetic strategies.

It is characterized by its stability in basic and nucleophilic conditions and its facile removal

under acidic treatment.[3][4]

Spectroscopic and Physical Data
The definitive structure of tert-butyl 1H-indol-5-ylcarbamate is established through a

combination of spectroscopic methods that probe its atomic connectivity and chemical

environment.
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Property Data Source(s)

Chemical Formula C₁₃H₁₆N₂O₂ [7]

Molecular Weight 232.28 g/mol [7][8]

IUPAC Name
tert-butyl N-(1H-indol-5-

yl)carbamate
[7]

Appearance
Typically an off-white to

crystalline solid
N/A

¹H NMR (Expected)

δ ~1.3-1.5 (s, 9H, -C(CH₃)₃), δ

~6.4-8.0 (m, Ar-H, Indole-H), δ

~8.0 (br s, 1H, Indole N-H), δ

~8.5-9.5 (br s, 1H, Carbamate

N-H)

[9][10][11]

¹³C NMR (Expected)

δ ~28 ( -C(CH₃)₃), δ ~80 (-

C(CH₃)₃), δ ~100-140 (Indole

carbons), δ ~153 (C=O,

Carbamate)

[9][10]

IR Spectroscopy (cm⁻¹)

~3400 (Indole N-H stretch),

~3350 (Carbamate N-H

stretch), ~2970 (Aliphatic C-H

stretch), ~1700 (C=O stretch),

~1500-1600 (Aromatic C=C

stretch)

[9][12]

Mass Spec (ESI-MS) m/z 233.1 [M+H]⁺ [7][9]

Note: Specific spectral shift values can vary depending on the solvent and experimental

conditions.

Crystallographic Insights
While a public crystal structure for tert-butyl 1H-indol-5-ylcarbamate is not readily available,

analysis of related carbamate-containing molecules provides valuable insights into expected

bond lengths and angles.[13][14][15] The carbamate group typically exhibits near-planar

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.echemi.com/products/pd2109046628-tert-butyl-n-1h-indol-5-ylcarbamate.html
https://www.echemi.com/products/pd2109046628-tert-butyl-n-1h-indol-5-ylcarbamate.html
https://pubchem.ncbi.nlm.nih.gov/compound/25417813
https://www.echemi.com/products/pd2109046628-tert-butyl-n-1h-indol-5-ylcarbamate.html
https://dergipark.org.tr/en/download/article-file/615318
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://m.chemicalbook.com/SpectrumEN_4248-19-5_1HNMR.htm
https://dergipark.org.tr/en/download/article-file/615318
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://dergipark.org.tr/en/download/article-file/615318
http://orgsyn.org/demo.aspx?prep=v86p0011
https://www.echemi.com/products/pd2109046628-tert-butyl-n-1h-indol-5-ylcarbamate.html
https://dergipark.org.tr/en/download/article-file/615318
https://www.benchchem.com/product/b068606?utm_src=pdf-body
https://www.researchgate.net/publication/320844234_Crystal_structure_of_S-tert-butyl-1-hydroxypropan-2-ylcarbamate_C8H17NO3
https://www.researchgate.net/publication/327731551_Crystal_structure_of_tert-butyl_R-1-benzylamino-3-methoxy-1-oxopropan-2-ylcarbamate_C16H24N2O4
https://par.nsf.gov/servlets/purl/10429125
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068606?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


geometry due to resonance. The N-C(O) bond length is expected to be shorter than a typical N-

C single bond, indicating partial double-bond character, which is fundamental to its

conformational rigidity.

Conformational Analysis
The conformational behavior of tert-butyl 1H-indol-5-ylcarbamate is dominated by the

rotational properties of the carbamate linker. This group's geometry significantly influences the

molecule's overall shape and its potential interactions in a biological or chemical system.

Rotational Isomers of the Carbamate Group
Similar to an amide bond, the carbamate functionality is subject to rotational restriction around

the N-C(O) bond due to the delocalization of the nitrogen's lone pair of electrons into the

carbonyl π-system.[1][16] This gives rise to two primary planar conformations, often referred to

as syn and anti (or cis and trans).

Anti (trans) Conformation: The C-O and N-H bonds are on opposite sides of the N-C(O)

bond. This isomer is generally favored by 1.0–1.5 kcal/mol due to reduced steric and

electrostatic repulsion.[1]

Syn (cis) Conformation: The C-O and N-H bonds are on the same side. While often higher in

energy, for certain carbamates, particularly those with bulky substituents like the Boc group,

the energy difference can be minimal, leading to a mixture of both rotamers in solution.[1][17]

The equilibrium between these conformers can be influenced by solvent polarity, temperature,

and intra- or intermolecular hydrogen bonding.[1][17]

Syn/Anti isomerism of the carbamate linker.

Computational Modeling
To fully explore the conformational landscape, computational methods such as Density

Functional Theory (DFT) are employed.[16][18][19] A conformational search can identify all low-

energy structures by systematically rotating the single bonds in the molecule.[16][18] For tert-
butyl 1H-indol-5-ylcarbamate, these calculations would likely confirm the preference for the

anti carbamate conformation while also mapping the rotational energy barrier and identifying
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other stable rotamers involving the orientation of the entire carbamate group relative to the

indole plane.

Experimental Protocols: Synthesis and
Characterization
The synthesis of tert-butyl 1H-indol-5-ylcarbamate is a standard procedure in organic

synthesis, valued for its high efficiency and reliability.

Protocol: Synthesis via Boc Protection of 5-Aminoindole
This method involves the direct protection of the commercially available 5-aminoindole.

Step-by-Step Methodology:

Dissolution: Dissolve 5-aminoindole (1.0 eq) in a suitable aprotic solvent such as

tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.5 eq), to the

solution to act as an acid scavenger.

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the mixture, either as a

solid or dissolved in the reaction solvent.

Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in a solvent like ethyl acetate and wash sequentially with a mild acid

(e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

evaporate the solvent. The crude product is then purified by column chromatography on

silica gel or by recrystallization to yield the pure tert-butyl 1H-indol-5-ylcarbamate.
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Synthetic workflow for Boc protection.

Applications in Drug Discovery
Tert-butyl 1H-indol-5-ylcarbamate is not typically a final drug product but rather a critical

building block. The Boc-protected amine allows for selective functionalization at other positions

of the indole ring, most commonly at the N-1 position. After these modifications are complete,

the Boc group can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal the 5-amino

group, which is then available for further reactions, such as amide bond formation, alkylation,

or sulfonylation. This strategy is instrumental in building libraries of complex indole derivatives

for screening as potential therapeutics, including enzyme inhibitors and receptor modulators.[2]

[5][6]

Conclusion
Tert-butyl 1H-indol-5-ylcarbamate is a molecule of fundamental importance in synthetic

organic and medicinal chemistry. Its molecular structure is well-defined, featuring a stable

indole core protected by a Boc group via a conformationally significant carbamate linker. The

conformational landscape is primarily dictated by the syn/anti isomerism of the carbamate, with

a general preference for the anti configuration. A thorough understanding of this structure and

its conformational propensities, as detailed in this guide, is essential for its effective use in the

rational design and synthesis of next-generation indole-based pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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